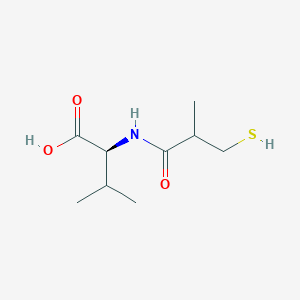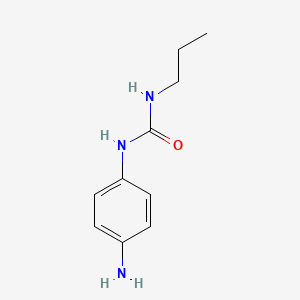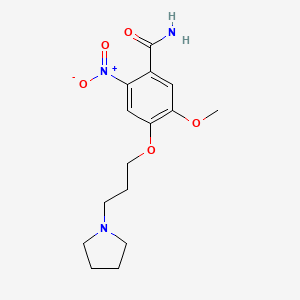
Silane, (3-iodophenyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (3-iodophenyl)trimethyl- is an organosilicon compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further bonded to a trimethylsilyl group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (3-iodophenyl)trimethyl- typically involves the reaction of 3-iodophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under an inert atmosphere, often using dry solvents to prevent hydrolysis of the silane .
Industrial Production Methods: Industrial production methods for Silane, (3-iodophenyl)trimethyl- are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Silane, (3-iodophenyl)trimethyl- undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, forming carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, often in the presence of a base.
Cross-Coupling Reactions: Palladium or nickel catalysts are typically used along with appropriate ligands and bases.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylsilanes.
Cross-Coupling Reactions: Products are typically biaryl compounds or other coupled products.
Reduction Reactions: The major product is the corresponding phenylsilane.
Aplicaciones Científicas De Investigación
Silane, (3-iodophenyl)trimethyl- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Silane, (3-iodophenyl)trimethyl- in chemical reactions involves the activation of the silicon-carbon bond, which facilitates various transformations. The iodine atom serves as a leaving group in substitution and cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds . The silicon atom can stabilize reaction intermediates through hyperconjugation and inductive effects, enhancing the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
Phenyl(trimethyl)silane: Lacks the iodine substituent, making it less reactive in substitution and cross-coupling reactions.
(4-Iodophenyl)(trimethyl)silane: Similar structure but with the iodine atom in the para position, which can influence the reactivity and selectivity in certain reactions.
(3-Bromophenyl)(trimethyl)silane: Similar reactivity but with bromine as the leaving group, which can affect the reaction conditions and products.
Uniqueness: Silane, (3-iodophenyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine or chlorine. This enhances its reactivity in various chemical transformations, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
63520-49-0 |
|---|---|
Fórmula molecular |
C9H13ISi |
Peso molecular |
276.19 g/mol |
Nombre IUPAC |
(3-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-7H,1-3H3 |
Clave InChI |
HVBLGOGCBCNKEX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(=CC=C1)I |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rac-(1R,2S,3S,5R)-2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B8548152.png)

![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
![Spiro[4.6]undecane-2-methanol](/img/structure/B8548180.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]vinyl]imidazole](/img/structure/B8548187.png)




![5-methyl-N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8548232.png)
